(S)-1,1,1,4,4,4-hexafluoro-2-butylamine
Overview
Description
(S)-1,1,1,4,4,4-hexafluoro-2-butylamine is a fluorinated amine compound characterized by the presence of six fluorine atoms attached to the carbon chain. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,1,1,4,4,4-hexafluoro-2-butylamine typically involves the fluorination of butylamine derivatives. One common method includes the reaction of butylamine with hexafluoropropylene oxide under controlled conditions to introduce the fluorine atoms. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the fluorination process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1,1,1,4,4,4-hexafluoro-2-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated amides or nitriles.
Reduction: Reduction reactions can convert the compound into fluorinated amines with different degrees of fluorination.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorinated amides, nitriles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-1,1,1,4,4,4-hexafluoro-2-butylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of (S)-1,1,1,4,4,4-hexafluoro-2-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and specificity towards these targets, leading to altered biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound with similar properties but different applications.
1,1,1,2,2,2-Hexafluoroethane: A fluorinated ethane derivative used in different industrial applications.
Uniqueness
(S)-1,1,1,4,4,4-hexafluoro-2-butylamine is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles.
Properties
IUPAC Name |
(2S)-1,1,1,4,4,4-hexafluorobutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F6N/c5-3(6,7)1-2(11)4(8,9)10/h2H,1,11H2/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULOIVMIPNLDLQ-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(F)(F)F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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